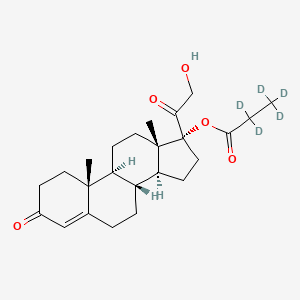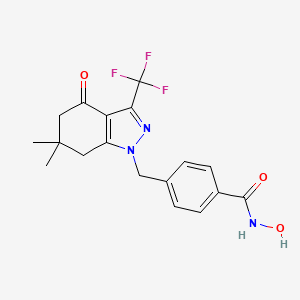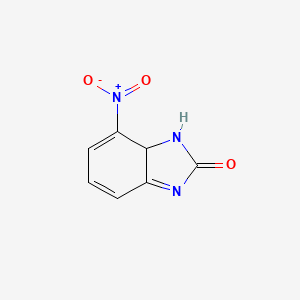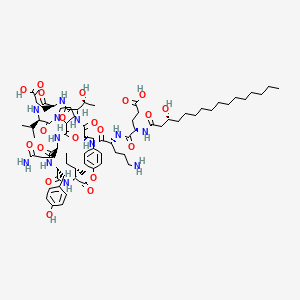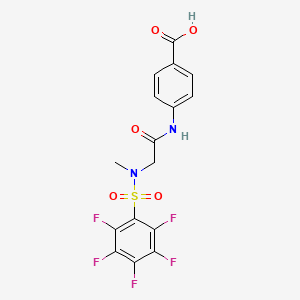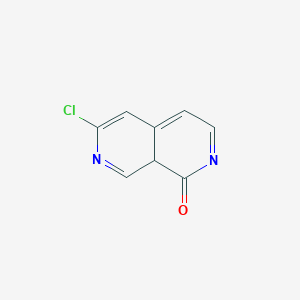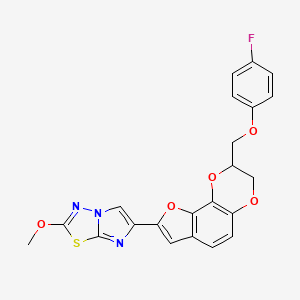
PAR4 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAR4 antagonist 3 is a compound that inhibits the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a family of G protein-coupled receptors that play significant roles in various physiological processes, including thrombosis, inflammation, and cancer. PAR4, in particular, is involved in platelet activation and aggregation, making it a target for antithrombotic therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAR4 antagonist 3 typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of the compound is synthesized using a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
PAR4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .
Scientific Research Applications
PAR4 antagonist 3 has a wide range of scientific research applications, including :
Chemistry: Used as a tool compound to study the structure-activity relationships of protease-activated receptor antagonists.
Biology: Employed in research to understand the role of PAR4 in cellular signaling and platelet function.
Medicine: Investigated as a potential therapeutic agent for the treatment of thrombotic disorders and inflammatory diseases.
Industry: Utilized in the development of new antithrombotic drugs and other therapeutic agents.
Mechanism of Action
PAR4 antagonist 3 exerts its effects by binding to the protease-activated receptor 4 and inhibiting its activation. This prevents the receptor from initiating downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets of this compound include the extracellular domain of PAR4, where it blocks the binding of thrombin and other activating proteases .
Comparison with Similar Compounds
PAR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting PAR4. Similar compounds include :
BMS-986120: Another potent and selective PAR4 antagonist developed by Bristol-Myers Squibb.
YD-3: A small-molecule PAR4 antagonist that inhibits platelet activation.
Indazole and Indole Derivatives: These compounds also act as PAR4 antagonists but may have different selectivity profiles.
Properties
Molecular Formula |
C22H16FN3O5S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
6-[2-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
InChI Key |
RBFSJRLVUDQWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


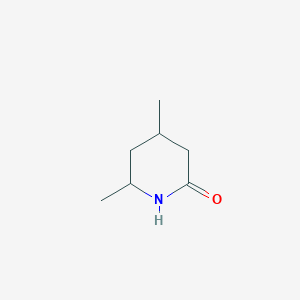
![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
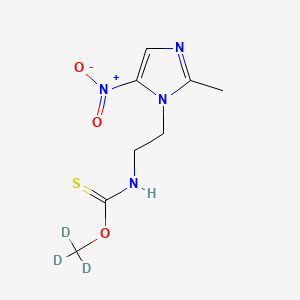
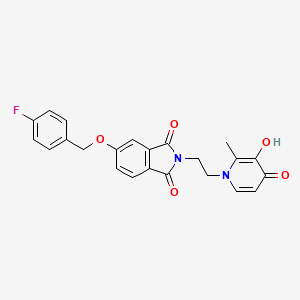

![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
